3,4-Dichloro-N-(2,6-dimethylphenyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
3,4-Dichloro-N-(2,6-dimethylphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of dichloro and dimethylphenyl groups attached to a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(2,6-dimethylphenyl)benzo[b]thiophene-2-carboxamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2,6-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using a suitable cyclization agent, such as phosphorus oxychloride, to form the benzothiophene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(2,6-dimethylphenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Amino or thiol-substituted benzothiophene derivatives
Scientific Research Applications
3,4-Dichloro-N-(2,6-dimethylphenyl)-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-(2,6-dimethylphenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2,6-dimethylphenyl)benzamide
- 3,4-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
3,4-Dichloro-N-(2,6-dimethylphenyl)-1-benzothiophene-2-carboxamide is unique due to the presence of the benzothiophene ring, which imparts distinct chemical and biological properties compared to other dichlorobenzamide derivatives.
Properties
CAS No. |
332382-04-4 |
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Molecular Formula |
C17H13Cl2NOS |
Molecular Weight |
350.3g/mol |
IUPAC Name |
3,4-dichloro-N-(2,6-dimethylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H13Cl2NOS/c1-9-5-3-6-10(2)15(9)20-17(21)16-14(19)13-11(18)7-4-8-12(13)22-16/h3-8H,1-2H3,(H,20,21) |
InChI Key |
BLAZKDBMJPFKSS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |
Origin of Product |
United States |
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